
6-(2,2,2-Trifluoroacetamido)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2,2-Trifluoroacetamido)picolinic acid is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a picolinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Picolinic acid} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2,2-Trifluoroacetamido)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6-(2,2,2-Trifluoroacetamido)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,2,2-Trifluoroacetamido)picolinic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The picolinic acid moiety may also play a role in binding to metal ions and other cofactors, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: A related compound with similar structural features but lacking the trifluoroacetamido group.
Trifluoroacetic acid: Shares the trifluoroacetyl group but has different chemical properties and applications.
Nicotinic acid: Another pyridine derivative with distinct biological activities.
Uniqueness
6-(2,2,2-Trifluoroacetamido)picolinic acid is unique due to the presence of both the trifluoroacetamido and picolinic acid moieties
Propriétés
Formule moléculaire |
C8H5F3N2O3 |
|---|---|
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
6-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-1-2-4(12-5)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
Clé InChI |
VMUHLQSWTWKYHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)NC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
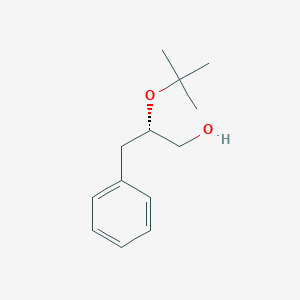
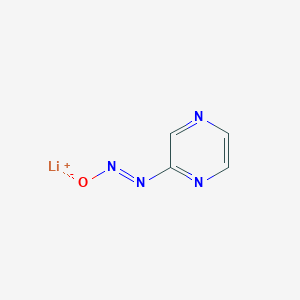
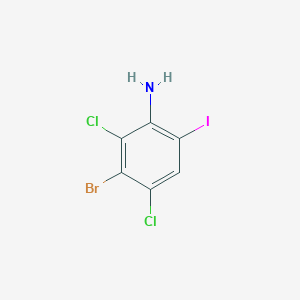
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
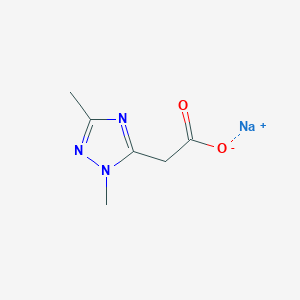

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)



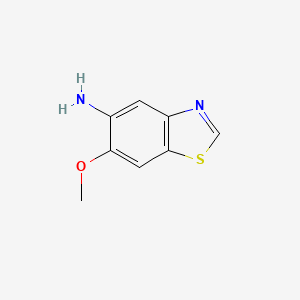
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
